2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Acylation: The intermediate is then reacted with 2-methylphenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(2-ethylphenyl)acetamide
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(2,4-dichlorophenyl)acetamide
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide
Uniqueness
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-5-2-3-8-15(12)18-16(19)11-20-10-13-6-4-7-14(17)9-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTYPTFFMTWGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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